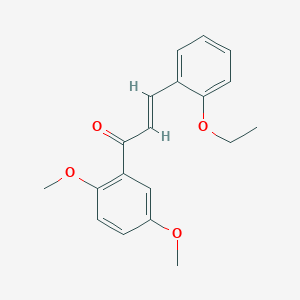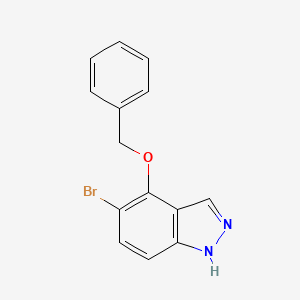![molecular formula C48H34N2Si B3157552 9,9'-[5-(三苯甲硅基)-1,3-苯亚甲基]双-9H-咔唑 CAS No. 850221-63-5](/img/structure/B3157552.png)
9,9'-[5-(三苯甲硅基)-1,3-苯亚甲基]双-9H-咔唑
描述
9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole (TSPC) is a novel synthetic compound with potential applications in the field of scientific research. Its unique properties make it an attractive option for use in a variety of applications, including drug delivery, biochemistry, and physiology. TSPC is a non-toxic, water-soluble, and environmentally friendly compound that can be used in a wide range of laboratory experiments.
科学研究应用
Organic Light-Emitting Diodes (OLEDs)
DSiCzTrz plays a crucial role in the development of deep blue phosphorescent OLEDs. Here’s why:
- Result : In a mixed system with a p-type host (1,3-bis(N-carbazolyl)benzene, mCP), DSiCzTrz forms a hypsochromic emissive intermolecular complex (HEIC). The resulting deep blue phosphorescent OLED exhibits:
Exciplex Host Material
DSiCzTrz is used in conjunction with hole transport materials to form exciplex hosts for highly efficient blue phosphorescent OLEDs. Its molecular structure, which includes two electron-rich carbazole units and one triazine unit, contributes to efficient charge transport and emission .
Boosting Efficiency and Stability in TADF Emitters
Although not directly mentioned in the literature, DSiCzTrz’s unique properties could potentially enhance thermally activated delayed fluorescence (TADF) emitters. TADF materials are crucial for achieving efficient and stable blue OLEDs .
作用机制
Target of Action
The primary target of 9,9’-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole, also known as SiTrzCz2, is the electron transport layer in organic light-emitting diodes (OLEDs) . It is used as an electron transport and exciplex host .
Mode of Action
SiTrzCz2 has a molecular structure of two electron-rich carbazolyl and one tetraphenylsilane units that are bridged by an electron-deficient 1,3,5-triazine . This structure allows it to accept and transport electrons efficiently. It is used in conjunction with a hole transport layer to form an exciplex host for highly efficient blue phosphorescent OLEDs .
Biochemical Pathways
In the context of OLEDs, the biochemical pathways are replaced by electronic pathways. SiTrzCz2 is involved in the electron transport pathway, where it accepts and transports electrons. This electron transport is crucial for the generation of light in OLEDs .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound in a biological system, in the case of SiTrzCz2, it is more relevant to discuss its electronic properties. It has a HOMO (Highest Occupied Molecular Orbital) energy level of 5.99 eV and a LUMO (Lowest Unoccupied Molecular Orbital) energy level of 2.75 eV . These properties impact its ability to accept and transport electrons.
Result of Action
The result of SiTrzCz2’s action is the efficient transport of electrons, which contributes to the high efficiency of blue phosphorescent OLEDs. Devices using SiTrzCz2 as an exciplex host have demonstrated an external quantum efficiency of 22.8% and a device operational lifetime with up to 80% of the initial luminance of over 2000 hours at 100 cd m−2 in blue PhOLEDs .
Action Environment
The action of SiTrzCz2 is influenced by the environment within the OLED. Factors such as the composition of the surrounding layers, temperature, and operating conditions of the device can impact its efficiency and stability . For instance, it is used in conjunction with a hole transport layer to form an exciplex host, and the properties of this layer can influence the overall performance of the device .
属性
IUPAC Name |
[3,5-di(carbazol-9-yl)phenyl]-triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-33-35(49-45-28-14-10-24-41(45)42-25-11-15-29-46(42)49)32-36(34-40)50-47-30-16-12-26-43(47)44-27-13-17-31-48(44)50/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFGARXUJNKOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699660 | |
| Record name | 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole | |
CAS RN |
850221-63-5 | |
| Record name | 9,9'-[5-(Triphenylsilyl)-1,3-phenylene]di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




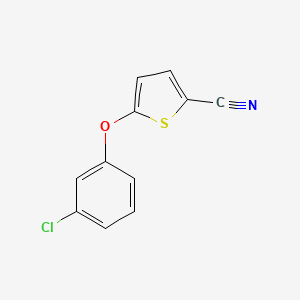


![2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3157528.png)
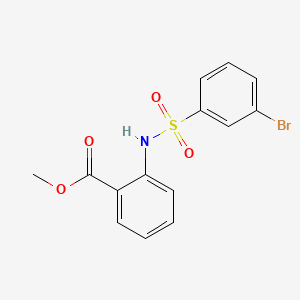
![2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol](/img/structure/B3157539.png)

![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B3157559.png)

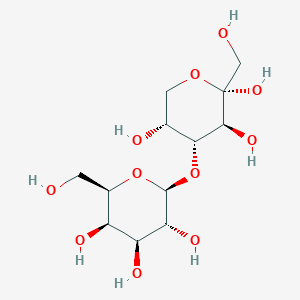
![Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate](/img/structure/B3157569.png)
